Histone H2B-1 is classified as a core histone, which are proteins that form the nucleosome core around which DNA is wrapped. It is encoded by specific genes in humans and other eukaryotes. The classification of histones includes several variants (isoforms), with H2B-1 being one of them. These variants can exhibit differences in their amino acid sequences, leading to distinct functional properties and regulatory roles within the cell .
The synthesis of histone H2B-1 can be achieved through various methods, including recombinant DNA technology and chemical synthesis. Recombinant methods typically involve expressing the histone gene in bacterial systems, followed by purification processes. Chemical synthesis approaches utilize solid-phase peptide synthesis to create modified histones with specific post-translational modifications.
Histone H2B-1 has a characteristic structure comprised of a globular domain and flexible N-terminal and C-terminal tails. The globular domain facilitates dimerization with histone H2A to form heterodimers, which then combine with histones H3 and H4 to form the nucleosome core.
The molecular weight of histone H2B-1 is approximately 13 kDa, with a highly basic nature due to its rich lysine and arginine content, which contributes to its interaction with negatively charged DNA . Structural studies using X-ray crystallography have provided insights into its three-dimensional conformation.
Histone H2B-1 undergoes several important chemical reactions that modify its function:
The reactions are typically catalyzed by specific enzymes:
Histone H2B-1 functions primarily through its role in forming nucleosomes, which regulate access to DNA for transcription and replication. Modifications such as ubiquitination can enhance or inhibit these processes based on cellular context.
Research indicates that ubiquitination at Lys120 promotes nucleosome dynamics, facilitating the transition between different chromatin states necessary for active transcription . This modification also plays a role in DNA repair mechanisms by altering chromatin structure to allow access for repair proteins.
Histone H2B-1 is soluble in aqueous buffers due to its charged nature. It typically exhibits stability under physiological conditions but may denature under extreme pH or temperature.
The chemical properties include:
Histone H2B-1 has numerous applications in scientific research:
The tertiary structure of H2B-1 within NCPs is defined by a central globular "histone fold" domain flanked by disordered N- and C-terminal tails. This domain comprises three α-helices (α1, α2, α3) connected by loops, forming a handshake dimer with H2A through the hydrophobic L1-L1' interface [1] [9]. In the nucleosome, H2B-1 engages in multivalent interactions:
Cryo-EM studies reveal that DNA wrapping induces strain in H2B-1, particularly at entry/exit sites (SHLs ±0.5), where partial DNA unwrapping exposes the H2B-1 α3 helix. This facilitates transient interactions with chromatin remodelers like FACT [4] [8].
H2B-1 undergoes conformational exchanges on the μs-ms timescale, critical for nucleosome stability and function. Key dynamic regions include:
Table 1: Key Dynamic Regions in H2B-1 Core Domain
Region | Timescale | Functional Implication | Detection Method |
---|---|---|---|
L1 Loop (H2B-1/H2A interface) | μs-ms | Dimer eviction during transcription | Methyl-TROSY NMR |
α1 Helix (DNA binding) | μs-ms | DNA unwrapping; remodeler recruitment | PRE NMR, SAXS |
αC Helix (H4 interface) | μs-ms | Tetramer destabilization | Mutational analysis |
Solid-state NMR (ssNMR) resolves site-specific dynamics in H2B-1 within compacted chromatin:
ssNMR of nucleosome arrays further identifies dynamical networks linking H2B-1 to H4 and H3, where perturbations propagate across histones via allosteric couplings [4].
H2B-1 engages in a multifaceted interaction network essential for nucleosome integrity:
Table 2: H2B-1 Interaction Map
Partner | H2B-1 Interface | Function | Technique |
---|---|---|---|
DNA | α1 helix, L1/L2 loops | Nucleosome stability | Cryo-EM, XL-MS |
H2A | L1 loop, αC helix | Heterodimer formation | X-ray crystallography |
H4 | αC helix | Octamer stability | ssNMR, mutagenesis |
FACT (SPT16-pAID) | N-terminal tail | Nucleosome unwrapping | Cryo-EM, solution NMR |
RNF20/40 | αC helix, C-terminal | H2BK120ub deposition | ChIP-seq, biochemical assays |
Protein interaction networks reveal that >80% of H2B-1 residues engage in binding, with interfaces classified as:
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